3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 7-methyl ester is a bicyclic compound characterized by its unique structure and potential applications in various fields. Its molecular formula is with a molecular weight of approximately 271.31 g/mol. This compound is notable for its incorporation of both oxygen and nitrogen within a bicyclic framework, which contributes to its reactivity and utility in organic synthesis and medicinal chemistry.
This compound can be sourced from chemical suppliers specializing in organic compounds, and it is often utilized in research laboratories for synthesis and biological studies. It is also referenced in various scientific literature concerning organic synthesis and pharmacological applications.
3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 7-methyl ester falls under the category of bicyclic compounds and is classified as a derivative of azabicyclo compounds. Its structure includes functional groups such as carboxylic acids and esters, making it relevant for reactions involving esterification and substitution.
The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid typically involves several steps, starting from readily available precursors. The synthetic routes often include:
The reaction conditions are optimized for high yields and purity. Common solvents include methanol or dichloromethane, while catalysts such as sulfuric acid or Lewis acids may be employed to facilitate reactions.
The molecular structure of 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid can be represented as follows:
The compound's InChI key is OVNHULFEMHFUNY-UHFFFAOYSA-M
, which aids in identifying its structure in chemical databases. The canonical SMILES representation is CC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)[O-]
, providing a textual representation of its molecular structure.
3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid undergoes various chemical reactions:
Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature control and pH adjustment are critical for achieving desired transformations.
The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid involves its interaction with specific biological targets:
The specific pathways affected depend on the target molecules and the context of application.
3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid has several applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal chemistry, highlighting its potential across various scientific disciplines.
The stereoselective assembly of the 3-oxa-9-azabicyclo[3.3.1]nonane framework presents significant synthetic challenges due to its bridged structure and the requirement for precise stereochemical control. Cycloaddition strategies have emerged as powerful methods for constructing this bicyclic core with high fidelity. Intramolecular [3+2] cycloadditions between appropriately functionalized precursors enable the simultaneous formation of the ether bridge (3-oxa) and the tertiary amine (9-aza) while establishing the [3.3.1] ring system. These reactions typically employ nitrone or azomethine ylide intermediates generated in situ from precursors containing both oxygen and nitrogen functionalities, which undergo cyclization to form the bicyclic skeleton [4].
A particularly efficient approach involves the ruthenium-catalyzed asymmetric hydrogenation of bicyclic enol carboxylates derived from 9-azabicyclo[3.3.1]nonan-3-one intermediates. This method leverages chiral ruthenium complexes with phosphine ligands—such as (S)-BINAP derivatives—to deliver exo-alcohols with enantiomeric excesses exceeding 95%. The resulting chiral alcohols serve as pivotal precursors for further functionalization at the C3 and C7 positions [5]. The stereochemical outcome is highly dependent on the catalyst structure and reaction conditions, as shown in the following representative data:
Table 1: Stereoselectivity in Catalytic Hydrogenation of 9-Azabicyclo[3.3.1]nonane Derivatives
Precursor | Catalyst System | Temperature (°C) | Pressure (psi) | exo:endo** | ee (%) |
---|---|---|---|---|---|
3-Oxo-9-benzyl derivative | Ru-(S)-BINAP | 70 | 500 | 98:2 | 98 |
7-Carboxy-3-oxo derivative | Ru-(R)-DM-SEGPHOS | 50 | 300 | 95:5 | 97 |
3,7-Dicarbethoxy derivative | Ru-(S)-XYL-BINAP | 80 | 1000 | 99:1 | 99 |
Microwave-assisted cyclization techniques have also demonstrated remarkable efficiency in reducing reaction times from hours to minutes while maintaining excellent stereocontrol. These methods often employ palladium or copper catalysts to facilitate intramolecular C–O or C–N bond formation, crucial for constructing the oxygen and nitrogen bridges in a single synthetic operation [9].
The introduction of ester groups at the C7 and C9 positions of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold requires careful consideration of chemoselectivity and reaction conditions to avoid epimerization or decomposition. The tert-butyl ester at N9 serves a dual purpose: as a carboxylic acid protecting group and as a steric director for subsequent stereoselective transformations. Classical Steglich esterification using dicyclohexylcarbodiimide and 4-dimethylaminopyridine is commonly employed for installing the methyl ester at C7, typically achieving yields of 85–92% with minimal racemization [1] [2].
The tert-butoxycarbonyl group remains the preferred protecting group for the bridgehead nitrogen (N9) due to its stability under diverse reaction conditions and its orthogonal deprotection profile relative to other common protecting groups. This group is typically introduced using di-tert-butyl dicarbonate in the presence of a mild base such as triethylamine or N,N-diisopropylethylamine at 0–25°C, achieving near-quantitative protection yields [8]. The Boc group's stability toward nucleophiles and bases allows subsequent modifications at C7 while preserving the carbamate functionality intact.
Table 2: Protection Group Compatibility in 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives
Protecting Group | Introduction Reagent | Stability Towards | Deprotection Conditions | Yield (%) |
---|---|---|---|---|
tert-Butyl ester | Di-tert-butyl dicarbonate | Nucleophiles, bases, hydrogenation | TFA/DCM (1:1), 0°C, 1h | 95–98 |
Methyl ester | Diazomethane or MeOH/DCC/DMAP | Acids, nucleophiles (cautious) | LiOH/THF/H₂O, 25°C, 4h | 85–92 |
Cbz group | Benzyl chloroformate | Acids, hydrogenation | H₂/Pd-C, MeOH, 25°C, 12h | 90–95 |
Fmoc group | 9-Fluorenylmethyl chloroformate | Bases, nucleophiles | Piperidine/DMF, 25°C, 0.5h | 88–93 |
Orthogonal protection strategies become essential when simultaneous modification of both carboxylic acid groups is required. For example, the C7 carboxyl can be protected as a methyl ester while the N9 position is protected as a Boc carbamate. This approach enables selective deprotection of the C7 methyl ester under mild saponification conditions (lithium hydroxide in tetrahydrofuran/water) without affecting the Boc group, facilitating subsequent derivatization at C7 while maintaining nitrogen protection [10]. The tert-butyl ester's stability toward basic hydrolysis contrasts sharply with the lability of methyl esters, providing the necessary chemoselectivity.
Catalytic asymmetric methodologies have revolutionized access to enantiomerically pure 3-oxa-9-azabicyclo[3.3.1]nonane scaffolds, which serve as crucial intermediates for pharmaceuticals and agrochemicals. Ruthenium-catalyzed asymmetric hydrogenation stands as the most industrially viable approach, employing chiral diphosphine ligands to transfer chirality to the bicyclic framework with exceptional precision. The [RuCl₂((S)-BINAP)]₂·NEt₃ catalyst system in methanol at 50–80°C under hydrogen pressure (300–1000 psi) achieves near-quantitative conversions and enantiomeric excesses of 95–99% for exo-configured products [5]. The reaction mechanism involves diastereoselective hydride delivery to the si or re face of prochiral enol carboxylates, directed by the chiral environment of the phosphine ligands.
Organocatalysis has emerged as a metal-free alternative for constructing chiral centers within these bicyclic systems. Proline-derived catalysts facilitate asymmetric Mannich reactions or aldol condensations using ketone precursors to establish stereocenters at C3 and C7. For example, L-proline-catalyzed cyclization of tricarbonyl precursors affords the bicyclic framework with enantiomeric excesses of 85–92% through enamine-mediated stereocontrol [4]. This approach circumvents the need for transition metals while maintaining excellent stereoselectivity, though reaction times are typically longer than metal-catalyzed methods.
Table 3: Comparative Analysis of Asymmetric Synthesis Methods
Methodology | Catalyst | Temperature (°C) | Time (h) | ee Range (%) | Key Advantage |
---|---|---|---|---|---|
Ru-catalyzed hydrogenation | Ru-(S)-BINAP/DIPEA | 50–80 | 12–24 | 95–99 | High ee, industrial scalability |
Organocatalyzed cyclization | L-Proline derivatives | 25–40 | 48–72 | 85–92 | Metal-free, mild conditions |
Pd-catalyzed allylic alkylation | Pd-BINAPHOS | -20 to 25 | 6–12 | 90–96 | Functional group tolerance |
Enzymatic resolution | Lipase PS (Burkholderia cepacia) | 30–37 | 24–48 | >99 | Access to both enantiomers |
Enzymatic resolution provides complementary access to both enantiomers of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold. Lipases such as Burkholderia cepacia lipase (PS-IM) selectively hydrolyze the exo-methyl ester at C7 with exceptional enantioselectivity (E > 200), enabling separation of enantiomers through kinetic resolution [9]. This biocatalytic approach is particularly valuable for obtaining both enantiomers from racemic mixtures when asymmetric synthesis methods are insufficient. Recent advances combine enzymatic resolution with in situ racemization of the undesired enantiomer, theoretically enabling 100% yield of the desired enantiomer through dynamic kinetic resolution processes.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2